molecular formula C28H27N3 B11666742 N-[(E)-biphenyl-4-ylmethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine CAS No. 303102-34-3

N-[(E)-biphenyl-4-ylmethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine

Cat. No.: B11666742
CAS No.: 303102-34-3
M. Wt: 405.5 g/mol
InChI Key: BALHNVSZUFSSKM-XHLNEMQHSA-N
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Description

N-[(E)-biphenyl-4-ylmethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine is a complex organic compound that features a combination of biphenyl, naphthalene, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-biphenyl-4-ylmethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine typically involves the condensation of biphenyl-4-carbaldehyde with 4-(naphthalen-1-ylmethyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-biphenyl-4-ylmethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Biphenyl-4-carboxylic acid derivatives.

    Reduction: Reduced forms of the biphenyl and naphthalene moieties.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[(E)-biphenyl-4-ylmethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[(E)-biphenyl-4-ylmethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect, such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-biphenyl-4-ylmethylidene]-4-(phenylmethyl)piperazin-1-amine
  • N-[(E)-biphenyl-4-ylmethylidene]-4-(2-naphthylmethyl)piperazin-1-amine

Uniqueness

N-[(E)-biphenyl-4-ylmethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine is unique due to the presence of both biphenyl and naphthalene moieties, which confer distinct electronic and steric properties. These properties can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

CAS No.

303102-34-3

Molecular Formula

C28H27N3

Molecular Weight

405.5 g/mol

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(4-phenylphenyl)methanimine

InChI

InChI=1S/C28H27N3/c1-2-7-24(8-3-1)25-15-13-23(14-16-25)21-29-31-19-17-30(18-20-31)22-27-11-6-10-26-9-4-5-12-28(26)27/h1-16,21H,17-20,22H2/b29-21+

InChI Key

BALHNVSZUFSSKM-XHLNEMQHSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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